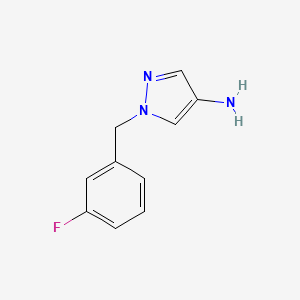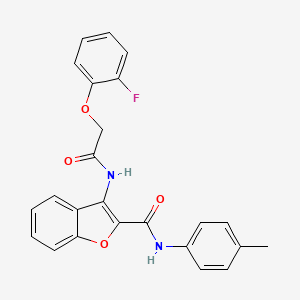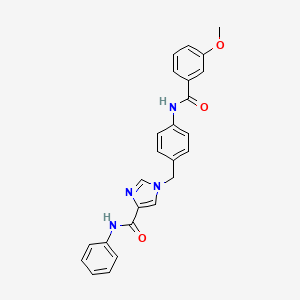![molecular formula C13H11BrFNO B2617486 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol CAS No. 416861-94-4](/img/structure/B2617486.png)
4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C13H11BrFNO. It has a molecular weight of 296.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 29 bonds; 18 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The compound is solid in its physical form . Other physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.科学的研究の応用
Chemosensors and Sensory Applications
Compounds similar to 4-Bromo-2-{[(3-fluorophenyl)amino]methyl}phenol have been utilized in the development of fluorescence active bromoaniline-based Schiff base chemosensors. These chemosensors exhibit selective detection of metal ions such as Cu^2+ and Zn^2+, demonstrating their potential in environmental monitoring and analytical chemistry. Notably, these chemosensors can form complexes that are sensitive to other ions like Al^3+ and Hg^2+, showcasing their versatility and application in constructing molecular memory devices due to their multisensoric properties (Das et al., 2021).
Catalytic Applications
The synthesis and structural characterization of novel compounds demonstrate their efficacy as functional models for phosphodiesterase, with applications in catalysis. An asymmetric phenol-based dinucleating ligand and its dinuclear nickel(II) complexes have shown significant phosphodiesterase activity, suggesting potential utility in biochemical processes and as a model for understanding the mechanistic aspects of native metallohydrolases (Dalton Transactions, 2011).
Biological Interactions
The application extends to biological studies, where similar bromophenol derivatives have been investigated for their DNA- and human serum albumin (HSA)-binding efficacies. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential drug candidates. These studies provide insight into the binding modes of these compounds with DNA and HSA, which is vital for drug design and development (Chemistry, 2005).
Antimicrobial and Anticancer Activities
Moreover, the exploration of bromophenol derivatives from marine sources has revealed their potential in discovering new antimicrobial and anticancer agents. Although some derivatives showed inactivity against human cancer cell lines and microorganisms, the structural diversity of these compounds provides a valuable resource for the development of novel therapeutic agents (Journal of Natural Products, 2004).
Safety and Hazards
The safety information available indicates that the compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning”. The hazard statements include H302, H312, and H332, which refer to harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively . Precautionary statements include measures to take in handling and storage, first aid and firefighting measures, and measures for environmental precautions .
特性
IUPAC Name |
4-bromo-2-[(3-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNSBTOIDIBSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)
![12-Acetyl-1,4-dioxa-9-thia-12-azadispiro[4.2.4.2]tetradecane-11-carboxylic acid](/img/structure/B2617413.png)


![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[Methyl(pyrimidin-2-yl)amino]cyclobutan-1-ol](/img/structure/B2617420.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)
![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)

